2-Cyclobutoxypyridine-3-carbonitrile
Overview
Description
2-Cyclobutoxypyridine-3-carbonitrile is a versatile chemical compound known for its complex structure and wide range of applications in scientific research. This compound is characterized by a pyridine ring substituted with a cyclobutoxy group and a cyano group at the 3-position. Its unique structure makes it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxypyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutoxypyridine-3-carbonitrile is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyclobutoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropoxypyridine-3-carbonitrile
- 2-Cyclopentyloxypyridine-3-carbonitrile
- 2-Cyclohexyloxypyridine-3-carbonitrile
Comparison
2-Cyclobutoxypyridine-3-carbonitrile is unique due to its cyclobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications. The cyclobutoxy group provides a balance between rigidity and flexibility, making it a valuable scaffold in drug design and other research areas .
Properties
IUPAC Name |
2-cyclobutyloxypyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLVEBUBGAEOLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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